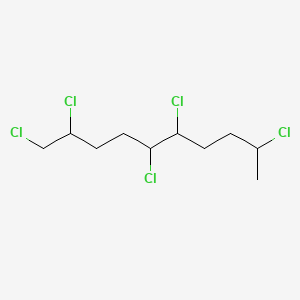
1,2,5,6,9-Pentachlorodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,5,6,9-Pentachlorodecane is a chemical compound with the molecular formula C10H17Cl5 . It has an average mass of 314.507 Da and a monoisotopic mass of 311.977295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, and 5 chlorine atoms . The exact arrangement of these atoms in the molecule would determine its properties and reactivity.Scientific Research Applications
Photodegradation Studies
Research on compounds related to pentachlorodecane, such as pentachlorophenol (PCP), includes studies on photodegradation. For instance, the photodegradation of PCP under UV irradiation led to the production of chloride ions and intermediates like tetrachlorophenol and dichlorophenol. These studies help in understanding the breakdown of such compounds in the environment (Suegara et al., 2005).
Electrochemical Degradation
Electrochemical methods have been explored for degrading organochlorinated pollutants like PCP. Techniques involving electrochemically generated oxidants offer potential for environmental remediation, highlighting the relevance of such research in managing toxic compounds (Zamora-Garcia et al., 2017).
Microwave-Assisted Degradation
Studies have also examined the use of microwave energy coupled with zero-valence iron for the degradation of PCP. This method showed high efficiency and cost-effectiveness, representing a novel approach for the treatment of such compounds (Jou, 2008).
Detection and Characterization
Research has also focused on the detection and characterization of related chloroalkanes in various matrices. For instance, studies have developed methods to determine chlorodecane residues in fish, highlighting the importance of monitoring environmental contamination by such compounds (Beaume et al., 2006).
Electrochemical Properties
The electrochemical properties of compounds like pentachlorophenol have been studied extensively. These studies offer insights into the electrochemical reactions and potential applications in wastewater treatment (Gattrell & Macdougall, 1999).
Properties
IUPAC Name |
1,2,5,6,9-pentachlorodecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl5/c1-7(12)2-4-9(14)10(15)5-3-8(13)6-11/h7-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKBEJYNNQNKGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(CCC(CCl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872691 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205646-13-5 |
Source


|
| Record name | 1,2,5,6,9-Pentachlorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30872691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)propan-1-amine;bromide;hydrobromide](/img/structure/B574970.png)
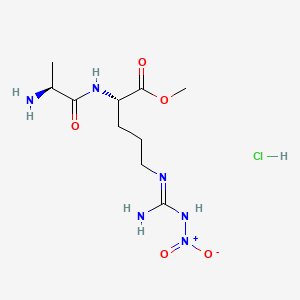

![sodium;2-[1-carboxy-5-(nonanoylamino)pentan-3-yl]benzenesulfonate](/img/structure/B574973.png)

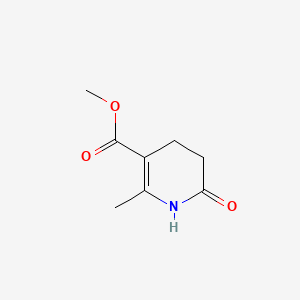
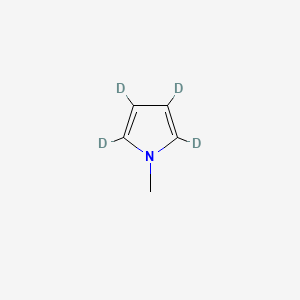

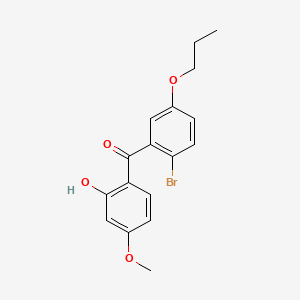
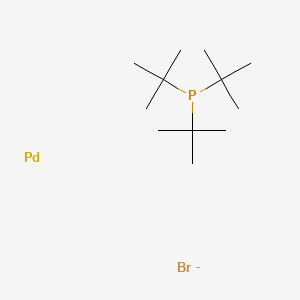
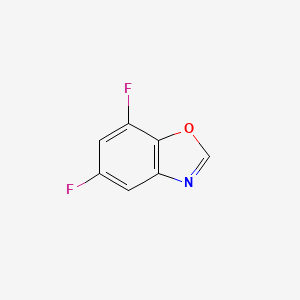
![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)
